(7-methoxybenzofuran-2-yl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone - 2034261-11-3

(7-methoxybenzofuran-2-yl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone

Catalog Number: EVT-2792576
CAS Number: 2034261-11-3
Molecular Formula: C17H17N3O5S
Molecular Weight: 375.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3a,4,5,6,7,7a-hexahydro-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,2-benzisoxazole

Compound Description: This compound (also referred to as "I" in the paper) is an antiprotozoal drug with demonstrated activity against trypanosomiasis and in vivo antibacterial properties. Research on this compound focused on identifying its metabolites in dogs to understand its broader antibacterial activity observed in their urine. []

cis-3a,4,5,6,7,7a-hexahydro-3-carboxamido-1,2-benzisoxazole

Compound Description: Identified as a major urinary metabolite of cis-3a,4,5,6,7,7a- hexahydro-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,2-benzisoxazole in rats. This metabolite was found both in free and conjugated forms, highlighting a significant metabolic pathway of the parent drug. []

4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide (KRP-197/ONO-8025)

Compound Description: This compound, also known as KRP-197/ONO-8025, is a therapeutic agent for urinary incontinence. The research focused on synthesizing and characterizing six presumed metabolites of this compound found in humans. []

Relevance: The presence of the 2-methyl-1H-imidazol-1-yl group links this compound to (7-methoxybenzofuran-2-yl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone, although the substitution pattern and the overall structure differ significantly. The study's emphasis on metabolite identification emphasizes the importance of understanding the metabolic fate of compounds similar to (7-methoxybenzofuran-2-yl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone. []

7-Methoxy-6-[4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-5-yl]-1,3-benzothiazole (TASP0382088)

Compound Description: TASP0382088 is a potent and selective transforming growth factor-β (TGF-β) type I receptor (ALK5) inhibitor. It demonstrated promising results as a topical treatment for alopecia. []

Relevance: This compound shares the 7-methoxybenzofuran moiety with (7-methoxybenzofuran-2-yl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone. Although the structures differ in the heterocyclic core, the shared moiety suggests potential similarities in their physicochemical properties and possibly their binding interactions with biological targets. []

6-(4-acetyl-2-methylimidazol-1-yl)-8-methyl-2(1H)-quinolinone (UK-66,838)

Compound Description: Developed as a cardiac stimulant, UK-66,838 exhibits a favorable pharmacological profile with prolonged cardiac contractility enhancement and minimal tachycardia. It has been selected for preclinical development due to its selectivity for increasing cardiac contraction force over heart rate. []

Relevance: This compound, like (7-methoxybenzofuran-2-yl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone, features a substituted imidazole ring, specifically a 4-acetyl-2-methylimidazol-1-yl group. This shared structural feature suggests a potential for overlapping biological activities, although their core structures differ significantly. []

Properties

CAS Number

2034261-11-3

Product Name

(7-methoxybenzofuran-2-yl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]methanone

Molecular Formula

C17H17N3O5S

Molecular Weight

375.4

InChI

InChI=1S/C17H17N3O5S/c1-19-7-6-18-17(19)26(22,23)12-9-20(10-12)16(21)14-8-11-4-3-5-13(24-2)15(11)25-14/h3-8,12H,9-10H2,1-2H3

InChI Key

BRLCICAHWVXJBI-UHFFFAOYSA-N

SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC4=C(O3)C(=CC=C4)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.